molecular formula C10H15NO B072967 2-(1-Phenyl-ethylamino)-ethanol CAS No. 1331-41-5

2-(1-Phenyl-ethylamino)-ethanol

Cat. No. B072967
CAS RN: 1331-41-5
M. Wt: 165.23 g/mol
InChI Key: GXIWMXAAPLZOBY-UHFFFAOYSA-N
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Description

“2-(1-Phenyl-ethylamino)-ethanol” is a chemical compound that has been mentioned in the context of various scientific research . It is related to the structure of p38 alpha in complex with a pyridinylimidazole inhibitor . Another compound, MePPEP ((3R,5R)-5-(3-methoxy-phenyl)-3-(®-1-phenyl-ethylamino)-1-(4-trifluoromethyl-phenyl)-pyrrolidin-2-one), which has a similar structure, has been developed and is a ligand that is highly selective for the cannabinoid type 1 (CB1) receptor .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, plumbagin is synthesized via the acetate and polymalonate pathways . There are numerous unidentified intermediate stages that lead to Plumbago synthesis . Another compound, 1-Phenylethylamine, may be prepared by the reductive amination of acetophenone .


Molecular Structure Analysis

The molecular structure of similar compounds such as 1-Phenylethylamine has been described. 1-Phenylethylamine is the organic compound with the formula C6H5CH(NH2)CH3 . This primary amine is a colorless liquid often used in chiral resolutions .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, the plumbagin is synthesized via the acetate and polymalonate pathways . There are numerous unidentified intermediate stages that lead to Plumbago synthesis .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been described. For instance, 1-Phenylethylamine is a colorless liquid and is relatively basic, forming stable ammonium salts and imines .

Safety And Hazards

The safety data sheet for 2-Phenylethanol, a similar compound, indicates that it is harmful if swallowed and causes serious eye irritation . It also mentions that it may form explosive peroxides .

Future Directions

The future directions of research involving similar compounds are vast. For instance, the unique mode of binding of quinazolinones and pyridol-pyrimidines may be exploited in the design of new p38 inhibitors .

properties

IUPAC Name

2-(1-phenylethylamino)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-9(11-7-8-12)10-5-3-2-4-6-10/h2-6,9,11-12H,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXIWMXAAPLZOBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60927941
Record name 2-[(1-Phenylethyl)amino]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60927941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-Phenyl-ethylamino)-ethanol

CAS RN

1331-41-5, 6623-43-4
Record name Ethanol, ((alpha-methylbenzyl)amino)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001331415
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC54968
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54968
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6623-43-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35362
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-[(1-Phenylethyl)amino]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60927941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of acetophenone (2.00 g, 16.6 mmol, Eq: 1.00), 2-aminoethanol (3.05 g, 49.9 mmol, Eq: 3.00) and titanium(IV) isopropoxide (6.15 g, 6.41 ml, 21.6 mmol, Eq: 1.3) in absolute methanol (25 ml) was stirred under nitrogen at room temperature for 48 hrs. Sodium borohydride (630 mg, 16.6 mmol, Eq: 1.00) was then added at 0° C. and the resulting mixture was stirred for an additional 2 hr. The reaction was then quenched by adding water (1 ml). Stirring was continued at room temperature for 20 min., then the reaction mixture was acidified with 1N HCl. After filtration over a pad of Celite, washing with ethyl acetate, any drying over magnesium sulfate, the mixture was concentrated to obtain 2-(1-phenylethylamino)ethanol (oil, 2.71 g, 16.4 mmol, 98.5% yield).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
3.05 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
6.41 mL
Type
catalyst
Reaction Step One
Quantity
630 mg
Type
reactant
Reaction Step Two

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